1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
Overview
Description
1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzoyl group and a methylphenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride and a suitable base such as triethylamine.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction using 2-methylphenylamine and a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalysts: Utilizing catalysts to enhance reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of novel materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Modulation of Ion Channels: Affecting the function of ion channels, thereby altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
1-(2-bromobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
1-(2-iodobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-6-2-5-9-18(14)22-19(24)15-10-12-23(13-11-15)20(25)16-7-3-4-8-17(16)21/h2-9,15H,10-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJHZXQDFSPHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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